N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with various functional groups, including an acetylphenyl group, a nitrophenyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The acetylphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., temperature control).
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Lewis acids (e.g., aluminum chloride) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the furan ring can introduce additional carbonyl groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can be compared with other furan derivatives, such as:
N-(4-acetylphenyl)-2-methyl-5-(3-aminophenyl)furan-3-carboxamide: Similar structure but with an amino group instead of a nitro group, which can affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-methyl-5-(3-hydroxyphenyl)furan-3-carboxamide: Contains a hydroxy group, which can influence its solubility and hydrogen bonding interactions.
N-(4-acetylphenyl)-2-methyl-5-(3-methylphenyl)furan-3-carboxamide: The presence of a methyl group can impact the compound’s steric properties and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-12(23)14-6-8-16(9-7-14)21-20(24)18-11-19(27-13(18)2)15-4-3-5-17(10-15)22(25)26/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPYMDZUUNZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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